1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide 1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14780298
InChI: InChI=1S/C16H18ClN5O/c1-11-4-2-6-14(18-11)19-16(23)12-5-3-9-22(10-12)15-8-7-13(17)20-21-15/h2,4,6-8,12H,3,5,9-10H2,1H3,(H,18,19,23)
SMILES:
Molecular Formula: C16H18ClN5O
Molecular Weight: 331.80 g/mol

1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC14780298

Molecular Formula: C16H18ClN5O

Molecular Weight: 331.80 g/mol

* For research use only. Not for human or veterinary use.

1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide -

Specification

Molecular Formula C16H18ClN5O
Molecular Weight 331.80 g/mol
IUPAC Name 1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide
Standard InChI InChI=1S/C16H18ClN5O/c1-11-4-2-6-14(18-11)19-16(23)12-5-3-9-22(10-12)15-8-7-13(17)20-21-15/h2,4,6-8,12H,3,5,9-10H2,1H3,(H,18,19,23)
Standard InChI Key KTGPQYCUQMJZSJ-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl

Introduction

The compound 1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide is a heterocyclic organic molecule. This compound belongs to a class of molecules that often exhibit significant pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer effects. Its structure combines pyridazine and pyridine rings with a piperidine carboxamide backbone, indicating potential bioactivity.

Synthesis

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions:

  • Preparation of 6-chloropyridazine derivatives: Chlorination of pyridazine using reagents such as phosphorus oxychloride.

  • Coupling with piperidine carboxylic acid: Formation of an amide bond under dehydrating conditions (e.g., EDC or DCC coupling agents).

  • Substitution with methylpyridine: Nucleophilic substitution or palladium-catalyzed cross-coupling methods.

Table 2: Hypothetical Biological Applications

Target AreaPotential EffectMechanism of Action
Bacterial InfectionsAntimicrobialInhibition of bacterial enzymes
InflammationAnti-inflammatoryModulation of cytokine production
Neurological DisordersCNS activityInteraction with neurotransmitter systems

Research Findings

Studies on related compounds highlight the following:

  • Pharmacokinetics: Chlorinated heterocycles exhibit moderate bioavailability due to their lipophilicity but may face challenges with aqueous solubility .

  • Toxicity Profiles: Similar molecules show low acute toxicity but require further evaluation for chronic exposure .

  • Structure-Activity Relationship (SAR): Substituents on the pyridazine and pyridine rings significantly influence activity, particularly at positions that enhance hydrogen bonding or steric interactions .

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